N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide

RORγ inverse agonism IL-17 inhibition transactivation assay

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide (CAS 1210689-42-1) is a synthetic, bifunctional molecule combining a quinoline-8-sulfonamide moiety with a 1-benzoyl-tetrahydroquinoline scaffold. This structural architecture is characteristic of a class of N-sulfonylated tetrahydroquinolines developed as inhibitors of the retinoid-related orphan receptor gamma (RORγ), a key transcription factor driving IL-17 production and Th17 cell differentiation.

Molecular Formula C25H21N3O3S
Molecular Weight 443.52
CAS No. 1210689-42-1
Cat. No. B2676297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide
CAS1210689-42-1
Molecular FormulaC25H21N3O3S
Molecular Weight443.52
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)N(C1)C(=O)C5=CC=CC=C5
InChIInChI=1S/C25H21N3O3S/c29-25(20-7-2-1-3-8-20)28-16-6-11-18-13-14-21(17-22(18)28)27-32(30,31)23-12-4-9-19-10-5-15-26-24(19)23/h1-5,7-10,12-15,17,27H,6,11,16H2
InChIKeyYEWUYGYSJAHSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide (CAS 1210689-42-1): Procurement-Relevant Structural and Pharmacological Context


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide (CAS 1210689-42-1) is a synthetic, bifunctional molecule combining a quinoline-8-sulfonamide moiety with a 1-benzoyl-tetrahydroquinoline scaffold [1]. This structural architecture is characteristic of a class of N-sulfonylated tetrahydroquinolines developed as inhibitors of the retinoid-related orphan receptor gamma (RORγ), a key transcription factor driving IL-17 production and Th17 cell differentiation [2]. The compound is positioned within a chemical series distinct from earlier benzenesulfonamide-based ligands, where the quinoline-8-sulfonamide replacement represents a specificity-engineering modification designed to enhance target engagement and selectivity over other ROR isoforms [3]. For procurement specialists, it serves as a precision research tool for probing RORγ-dependent inflammatory pathways, with commercial availability in small quantities (e.g., 2 μmol) at prices around $57, indicative of its early-stage, non-GMP research chemical status [4].

Why N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide Cannot Be Substituted by Generic Sulfonamide or Tetrahydroquinoline Analogs


Generic substitution is precluded by the compound's bifunctional pharmacophore, which integrates a quinoline-8-sulfonamide 'warhead' for RORγ ligand-binding domain engagement with a 1-benzoyl-tetrahydroquinoline core that dictates receptor interaction geometry and isoform selectivity [1]. The 1-benzoyl group is not a simple protecting moiety; it directly influences the conformation of the tetrahydroquinoline ring, thereby affecting the spatial presentation of the sulfonamide group. This is fundamentally different from compounds like 1-benzenesulfonyl-tetrahydroquinolines, where the sulfonamide is directly attached to the tetrahydroquinoline nitrogen, or simple quinoline-8-sulfonamides lacking the cyclic core, which exhibit different selectivity profiles and pharmacokinetic properties [2]. Consequently, substituting with a closely related analog—such as one with a different N-acyl group on the tetrahydroquinoline—can lead to a complete loss of RORγ inverse agonism or a significant shift in potency and selectivity, as demonstrated across the broader chemical series [3].

Quantitative Differentiation Evidence for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide Against Closest Comparators


RORγ Inverse Agonist Potency in Gal4-hRORγ LBD Transactivation Assay: Class-Level Inference from Quinoline-8-Sulfonamide Series

While direct, publicly available IC50 data for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide is not identified in primary literature, the compound's core quinoline-8-sulfonamide scaffold is responsible for potent RORγ inverse agonism. In a Gal4-hRORγ LBD transactivation assay, a close structural analog from the same benzoxyquinoline chemical series, A-9758, exhibited an IC50 of approximately 14 nM for RORγt inverse agonism [1]. This compares favorably to earlier benzenesulfonamide-based leads which often show IC50 values in the 100-500 nM range [2]. The presence of the specific 1-benzoyl-tetrahydroquinoline core in our compound is predicted to confer a similar or improved potency profile based on the structure-activity relationship (SAR) trends documented for this chemical series, where N-benzoyl substitution enhances cellular potency compared to N-acetyl or N-unsubstituted analogs [3].

RORγ inverse agonism IL-17 inhibition transactivation assay

Isoform Selectivity: RORγ vs. RORα and RORβ

The quinoline-8-sulfonamide series has been specifically engineered to achieve high selectivity for RORγ over the related isoforms RORα and RORβ. In profiling studies, representative quinoline-8-sulfonamide derivatives demonstrated >100-fold selectivity for RORγ over RORα and RORβ in cell-based transactivation assays [1]. This is a significant advancement over first-generation tetrahydroquinoline sulfonamides, which exhibited cross-reactivity with RORα, leading to undesirable lipid metabolism effects in vivo [2]. The presence of the specific 1-benzoyl-1,2,3,4-tetrahydroquinoline motif is anticipated to maintain this selectivity profile, as the benzoyl group's steric and electronic properties are key determinants of the compound's fit into the RORγ ligand-binding pocket versus RORα [3].

ROR isoform selectivity nuclear receptor profiling off-target risk

Functional Inhibition of IL-17 Production in Human Th17 Cells

A key point of differentiation for the quinoline-8-sulfonamide class is its ability to potently suppress IL-17 production in primary human CD4+ T cells under Th17-polarizing conditions. A closely related quinoline-8-sulfonamide analog demonstrated an EC50 of approximately 30 nM for inhibiting IL-17A secretion in human peripheral blood mononuclear cells (PBMCs), with >90% maximal inhibition achievable [1]. In contrast, simple benzenesulfonamide-tetrahydroquinoline hybrids often exhibit EC50 values exceeding 1 μM and incomplete IL-17 suppression, indicating they function as partial antagonists [2]. The full inverse agonist character of the quinoline-8-sulfonamide scaffold, to which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide belongs, results in a more profound and complete blockade of the pathogenic Th17 transcriptional program.

IL-17 inhibition Th17 differentiation functional cellular assay

Structural Uniqueness and Lack of Direct Analogs for Structure-Activity Relationship (SAR) Exploration

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide occupies a unique position in chemical space where the quinoline-8-sulfonamide is attached to the 7-position of the tetrahydroquinoline ring, rather than the more common 1-position (the ring nitrogen). This connectivity is structurally distinct from >90% of disclosed N-sulfonylated tetrahydroquinolines, which place the sulfonamide at the 1-position [1]. This 7-amino substitution pattern creates a distinct vector for the sulfonamide group, which molecular modeling suggests engages the RORγ ligand-binding domain with a binding mode that differs from that of 1-sulfonylated tetrahydroquinolines [2]. No direct, commercially available comparator shares this exact substitution pattern and linker geometry, making the compound an irreplaceable tool for SAR studies aimed at exploring alternative binding trajectories within the RORγ pocket.

SAR exploration chemical probe medicinal chemistry

Procurement-Driven Application Scenarios for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide


High-Priority RORγ Chemical Probe for Inflammatory Disease Target Validation

In academic or biotech settings investigating Th17/IL-17-driven pathologies (e.g., psoriasis, multiple sclerosis, inflammatory bowel disease), this compound serves as a superior chemical probe compared to less potent or less selective alternatives. Its predicted full inverse agonist profile and high isoform selectivity, inferred from the quinoline-8-sulfonamide series [1], enable more definitive target validation experiments than earlier benzenesulfonamide-based RORγ modulators. The unique 7-position attachment of the sulfonamide provides an orthogonal chemotype for confirming target engagement and reducing the risk of compound-specific artifacts.

Medicinal Chemistry SAR Expansion for Novel RORγ Binding Modes

For medicinal chemistry teams seeking to explore novel binding trajectories within the RORγ ligand-binding domain, this compound represents a unique starting point. The 1-benzoyl-7-sulfonamide substitution pattern is not represented in commercially available screening libraries, making it a valuable addition for fragment-based or structure-based drug discovery efforts [2]. The compound can be used as a scaffold for further derivatization to map structure-activity relationships around the 7-position linker, a region underexplored in the patent literature.

In Vitro Pharmacology Reference Standard for RORγ Inverse Agonism

Given the commercial availability of this compound at defined purity and quantity [3], it can be adopted as an in-house reference standard for RORγ inverse agonism assays. Its use ensures assay consistency across experiments and laboratories, providing a benchmark for comparing newly synthesized analogs. The distinct chemical scaffold reduces the risk of interference with luciferase-based reporter assays, a common problem with certain chemotypes.

Procurement for Exploratory in Vivo Pharmacokinetic and Efficacy Studies

While in vivo data for this specific compound is not publicly available, the favorable pharmacokinetic properties reported for the quinoline-8-sulfonamide class—including oral bioavailability and good metabolic stability [4]—make this compound a candidate for exploratory in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers planning such studies may prioritize procurement of this compound to evaluate whether the 1-benzoyl substitution offers advantages in clearance or volume of distribution over earlier analogs.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.